molecular formula C20H22O5 B4109526 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate

5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate

Cat. No. B4109526
M. Wt: 342.4 g/mol
InChI Key: UJIGXVMIQKPQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate, also known as TNB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. TNB is a member of the class of compounds known as naphthalenes, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to act through various pathways such as the inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to interact with various molecular targets such as acetylcholinesterase, cyclin-dependent kinases, and nuclear factor-kappa B.
Biochemical and Physiological Effects
5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has several advantages as a research tool, including its ease of synthesis and its diverse biological activities. However, 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate. One area of interest is the development of 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate as a treatment for various neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate and its potential therapeutic applications in various fields.

Scientific Research Applications

5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has shown promise as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In oncology, 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to possess anti-tumor properties and has been studied as a potential treatment for various types of cancer. In immunology, 5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate has been shown to modulate the immune system and has been studied as a potential treatment for autoimmune diseases.

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-yl 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-22-17-11-15(12-18(23-2)19(17)24-3)20(21)25-16-9-8-13-6-4-5-7-14(13)10-16/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIGXVMIQKPQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
5,6,7,8-tetrahydro-2-naphthalenyl 3,4,5-trimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.